1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE
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Overview
Description
1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and an ethanone group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Substitution with Piperazine: The pyrimidine ring is then substituted with a piperazine moiety through nucleophilic substitution reactions.
Introduction of the Ethanone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl
Uniqueness
1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-4-6-16(7-5-13)20-17-12-14(2)19-18(21-17)23-10-8-22(9-11-23)15(3)24/h4-7,12H,8-11H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZHUMFMNMFOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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